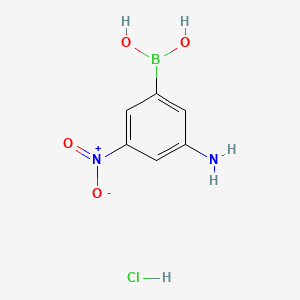

(3-Amino-5-nitrophenyl)boronic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-Amino-5-nitrophenyl)boronic acid hydrochloride” is a boronic acid derivative . It has garnered significant attention in scientific research due to its unique and versatile properties.

Synthesis Analysis

This compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions . It can be used to form C-C bonds by the reaction with aryl or vinyl halides . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Molecular Structure Analysis

The molecular formula of “(3-Amino-5-nitrophenyl)boronic acid hydrochloride” is C6H8BClN2O4. Its molecular weight is 218.4 g/mol.Chemical Reactions Analysis

“(3-Amino-5-nitrophenyl)boronic acid hydrochloride” is used in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The melting point of “(3-Amino-5-nitrophenyl)boronic acid hydrochloride” is between 136°C and 141°C . It should be stored at ambient temperatures .Applications De Recherche Scientifique

Sensing Applications

(3-Amino-5-nitrophenyl)boronic acid hydrochloride: is utilized in various sensing applications due to its interaction with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is pivotal for homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample.

Biological Labelling and Protein Manipulation

The compound’s ability to form stable complexes with diols allows it to be used in biological labelling and protein manipulation. This includes the modification of proteins, which is essential for understanding protein function and interaction .

Therapeutic Development

Boronic acids, including (3-Amino-5-nitrophenyl)boronic acid hydrochloride , are being explored for their potential in therapeutic development. Their interaction with various biological molecules makes them candidates for drug design and delivery systems .

Separation Technologies

The specific interaction with diols also enables the use of boronic acids in separation technologies. This is particularly useful in the purification of glycosylated products and other molecules that contain diol groups .

Material Chemistry

In material chemistry, boronic acids are important for the construction of polymers with reversible properties, building unique molecular architectures, and functionalization of nanostructures . This includes the development of boronate-functionalized monomers and their subsequent polymerization.

Carbohydrate Chemistry and Glycobiology

(3-Amino-5-nitrophenyl)boronic acid hydrochloride: plays a crucial role in carbohydrate chemistry and glycobiology. It is involved in the analysis, separation, protection, and activation of carbohydrates, which is fundamental for understanding carbohydrate-related biological processes .

Safety and Hazards

Propriétés

IUPAC Name |

(3-amino-5-nitrophenyl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BN2O4.ClH/c8-5-1-4(7(10)11)2-6(3-5)9(12)13;/h1-3,10-11H,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMMGONMBRVVKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])N)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586011 |

Source

|

| Record name | (3-Amino-5-nitrophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-5-nitrophenyl)boronic acid hydrochloride | |

CAS RN |

389621-79-8 |

Source

|

| Record name | (3-Amino-5-nitrophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1285961.png)